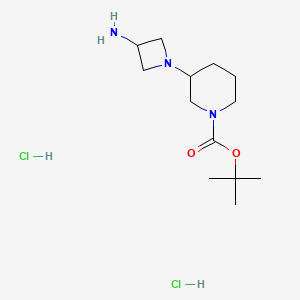
tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride
Übersicht
Beschreibung
Tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C13H27Cl2N3O2 and its molecular weight is 328.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula : C₁₄H₂₅N₃O₃·2HCl
- Molecular Weight : 303.33 g/mol
- CAS Number : 2061980-49-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system and as a potential anti-parasitic agent. The piperidine and azetidine moieties contribute to its binding affinity and selectivity towards specific receptors.
Antiparasitic Activity
Research indicates that compounds similar to tert-butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study highlighted a series of disubstituted piperidines that showed promising results in inhibiting the growth of this parasite, suggesting that modifications in the piperidine structure can enhance efficacy against T. cruzi .
Neuropharmacological Effects
Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially acting as a modulator for certain receptors involved in mood regulation and cognitive function. The structural characteristics of the compound allow it to penetrate the blood-brain barrier, which is crucial for central nervous system activity.
Case Studies
-
Chagas Disease Model :
- In a murine model of Chagas disease, compounds structurally related to tert-butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate were tested for their ability to reduce parasitic load. Results indicated a reduction in parasite burden compared to control groups, although complete clearance was not achieved .
- Neuropharmacological Assessment :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 303.33 g/mol |
| CAS Number | 2061980-49-0 |
| Antiparasitic Activity | Effective against T. cruzi |
| Neuropharmacological Effects | Anxiolytic properties |
Eigenschaften
IUPAC Name |
tert-butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2.2ClH/c1-13(2,3)18-12(17)15-6-4-5-11(9-15)16-7-10(14)8-16;;/h10-11H,4-9,14H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAMKPHNDOOZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2CC(C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662498 | |
| Record name | tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179360-85-0 | |
| Record name | tert-Butyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















